molecular formula C14H11NO B14116944 2-(2-Furyl)-8-methylquinoline

2-(2-Furyl)-8-methylquinoline

Cat. No.: B14116944
M. Wt: 209.24 g/mol
InChI Key: WIIOCWWGYPDMFM-UHFFFAOYSA-N
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Description

2-(2-Furyl)-8-methylquinoline is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a quinoline ring system substituted with a furan ring at the 2-position and a methyl group at the 8-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Furyl)-8-methylquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde containing a furan ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Furyl)-8-methylquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

2-(2-Furyl)-8-methylquinoline has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: It is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 2-(2-Furyl)-8-methylquinoline in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Furyl)quinoline: Lacks the methyl group at the 8-position.

    8-Methylquinoline: Lacks the furan ring at the 2-position.

    2-Phenylquinoline: Contains a phenyl ring instead of a furan ring at the 2-position.

Uniqueness

2-(2-Furyl)-8-methylquinoline is unique due to the presence of both the furan ring and the methyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile compound in various applications.

Properties

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

2-(furan-2-yl)-8-methylquinoline

InChI

InChI=1S/C14H11NO/c1-10-4-2-5-11-7-8-12(15-14(10)11)13-6-3-9-16-13/h2-9H,1H3

InChI Key

WIIOCWWGYPDMFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=CC(=N2)C3=CC=CO3

Origin of Product

United States

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